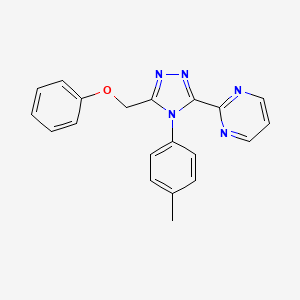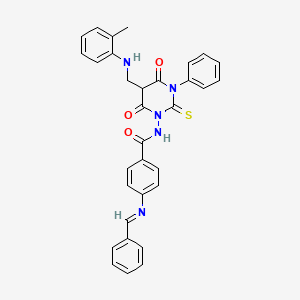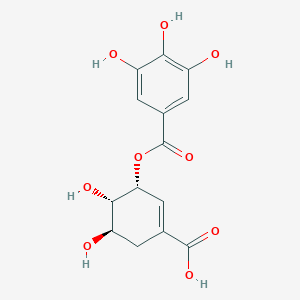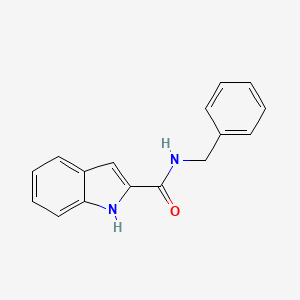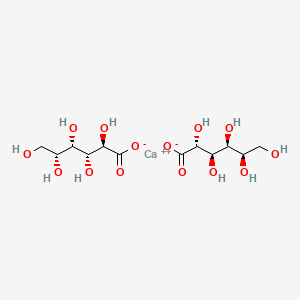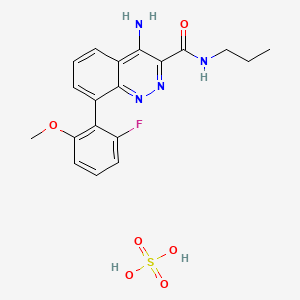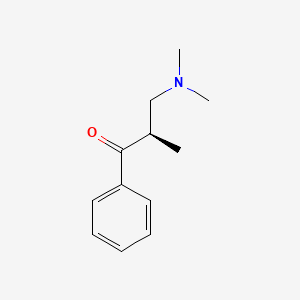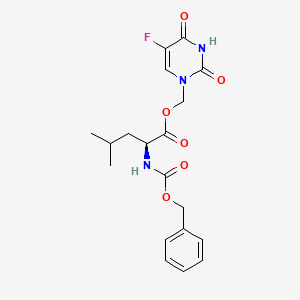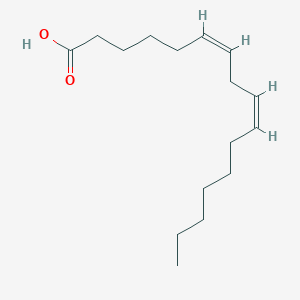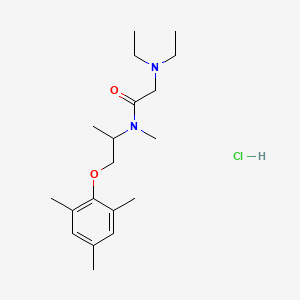
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is a chemical compound with the molecular formula C7H18N2O. It is known for its unique structure, which includes two dimethylamino groups attached to a propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The temperature is gradually increased to 80-100°C while continuously stirring the mixture. After the reaction is complete, the product is purified through rectification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. High-pressure reactors and continuous stirring are employed to ensure uniform reaction conditions. The final product is obtained through distillation and purification processes to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Similar structure but lacks the phenoxy groups.
1,1’-{[3-(dimethylamino)propyl]imino}bis-2-propanol: Contains an imino group instead of the phenoxy groups.
N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol: Similar backbone but different functional groups
Uniqueness
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is unique due to the presence of phenoxy groups, which enhance its reactivity and interaction with biological molecules. This makes it a valuable compound in various research applications, particularly in the fields of chemistry and biology.
属性
CAS 编号 |
110194-75-7 |
|---|---|
分子式 |
C19H26N2O3 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
1,3-bis[3-(dimethylamino)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c1-20(2)15-7-5-9-18(11-15)23-13-17(22)14-24-19-10-6-8-16(12-19)21(3)4/h5-12,17,22H,13-14H2,1-4H3 |
InChI 键 |
GTYSVIXPFSBNOT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


